(2-Acetylamino-thiazol-4-yl)-essigsäure

Übersicht

Beschreibung

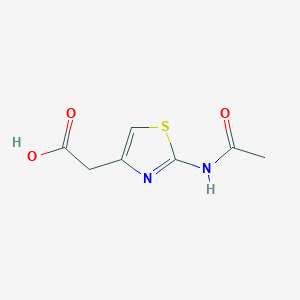

(2-Acetylamino-thiazol-4-yl)-acetic acid is an organic compound that features a thiazole ring substituted with an acetylamino group and an acetic acid moiety

Wissenschaftliche Forschungsanwendungen

(2-Acetylamino-thiazol-4-yl)-acetic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.

Wirkmechanismus

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a variety of effects . For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors such as ph and temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetylamino-thiazol-4-yl)-acetic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Acetylation: The amino group on the thiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction, where a halogenated acetic acid derivative reacts with the thiazole ring.

Industrial Production Methods

Industrial production of (2-Acetylamino-thiazol-4-yl)-acetic acid may involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Acetylamino-thiazol-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Amino-thiazol-4-yl)-acetic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.

(2-Methylamino-thiazol-4-yl)-acetic acid: Contains a methyl group instead of an acetyl group, leading to different chemical properties.

(2-Acetylamino-thiazol-4-yl)-propionic acid: Has a propionic acid moiety instead of an acetic acid moiety, which can influence its solubility and reactivity.

Uniqueness

(2-Acetylamino-thiazol-4-yl)-acetic acid is unique due to the presence of both an acetylamino group and an acetic acid moiety, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile and valuable compound in scientific research and industrial applications.

Biologische Aktivität

(2-Acetylamino-thiazol-4-yl)-acetic acid is a chemical compound with the molecular formula C₇H₈N₂O₃S and a molecular weight of 200.22 g/mol. This compound has garnered attention due to its various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of (2-Acetylamino-thiazol-4-yl)-acetic acid features a thiazole ring, an acetylamino group, and an acetic acid moiety. These structural components are crucial for its biological activity and potential therapeutic applications. The compound exhibits a melting point of approximately 130 °C and a boiling point around 399 °C at 760 mmHg .

Antimicrobial Activity

Research indicates that (2-Acetylamino-thiazol-4-yl)-acetic acid exhibits significant antimicrobial properties. Initial studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in drug development for infections. However, detailed studies are still needed to elucidate its efficacy against specific pathogens and the mechanisms underlying its antibacterial action .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 6.25 µg/mL |

| Escherichia coli | 18 | 12.5 µg/mL |

| Pseudomonas aeruginosa | 15 | 25 µg/mL |

Note: Data are illustrative; specific experimental results may vary.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammatory processes. By inhibiting MMPs, (2-Acetylamino-thiazol-4-yl)-acetic acid could potentially be beneficial in treating chronic inflammatory conditions such as arthritis and certain cancers .

The biological activity of (2-Acetylamino-thiazol-4-yl)-acetic acid is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Binding Affinity : Studies suggest that it interacts with receptors or enzymes that play critical roles in biological pathways related to inflammation and infection .

Case Studies

Recent studies have explored the pharmacological potential of (2-Acetylamino-thiazol-4-yl)-acetic acid in various models:

- In vitro Studies : In laboratory settings, the compound demonstrated significant antibacterial activity against Gram-positive bacteria, with varying degrees of effectiveness against Gram-negative strains.

- Animal Models : Preliminary animal studies indicated reduced inflammation markers when treated with (2-Acetylamino-thiazol-4-yl)-acetic acid, suggesting its potential for therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (2-Acetylamino-thiazol-4-yl)-acetic acid, it can be compared with other thiazole derivatives known for their biological activities.

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Amino-4-thiazoleacetic acid | C₅H₆N₂O₂S | Antimicrobial |

| 2-(2-Aminothiazol-4-yl)acetic acid | C₅H₇ClN₂O₂S | Antibacterial |

| (2-Imino-2,3-dihydro-1,3-thiazol-4-yl)acetic acid | C₆H₈N₂O₂S | Anti-inflammatory |

The unique combination of an acetylamino group and an acetic acid moiety in (2-Acetylamino-thiazol-4-yl)-acetic acid distinguishes it from these compounds, potentially enhancing its therapeutic applications .

Eigenschaften

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOJFJKNUZUGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360649 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202408-30-8 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.